3,5-bis(3,4-dimethylphenyl)-1-(4-ethenylbenzyl)-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-BIS(3,4-DIMETHYLPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS(3,4-DIMETHYLPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Core: This can be achieved through the condensation of hydrazine with a 1,3-diketone.
Substitution Reactions:
Vinylbenzyl Group Addition: The final step involves the addition of the vinylbenzyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-BIS(3,4-DIMETHYLPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
3,5-BIS(3,4-DIMETHYLPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds, including antimicrobial or anticancer agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3,5-BIS(3,4-DIMETHYLPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3,5-BIS(3,4-DIMETHYLPHENYL)-4-METHYL-1H-PYRAZOLE: Lacks the vinylbenzyl group, which may affect its reactivity and applications.
3,5-DIPHENYL-4-METHYL-1H-PYRAZOLE: Similar core structure but different substituents, leading to different chemical properties and applications.
Uniqueness
The presence of the vinylbenzyl group in 3,5-BIS(3,4-DIMETHYLPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE provides unique reactivity and potential for further functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C29H30N2 |
---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethylphenyl)-1-[(4-ethenylphenyl)methyl]-4-methylpyrazole |
InChI |
InChI=1S/C29H30N2/c1-7-24-10-12-25(13-11-24)18-31-29(27-15-9-20(3)22(5)17-27)23(6)28(30-31)26-14-8-19(2)21(4)16-26/h7-17H,1,18H2,2-6H3 |
InChI Key |
UIRUBGILOGEPST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)C=C)C4=CC(=C(C=C4)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.